Comparative Analysis of Predicted Boiling Points at 760 mmHg
The predicted boiling point of 2-(2,6-Difluorophenyl)acetaldehyde (192.9°C at 760 mmHg) differs notably from its close structural isomer, 2-(3,5-difluorophenyl)acetaldehyde (186.9°C at 760 mmHg) . This 6.1°C difference in boiling point can impact purification strategies such as fractional distillation and affect the compound's behavior in gas chromatography, underscoring its unique physical identity for analytical and preparative applications.
| Evidence Dimension | Predicted Boiling Point (at 760 mmHg) |
|---|---|
| Target Compound Data | 192.9°C |
| Comparator Or Baseline | 2-(3,5-difluorophenyl)acetaldehyde (CAS 109346-94-3) |
| Quantified Difference | +6.1°C |
| Conditions | Calculated value (ChemBlink model) |
Why This Matters
The boiling point difference confirms the 2,6-isomer is a distinct chemical entity requiring specific handling and procurement, rather than being an interchangeable alternative to the 3,5-isomer.
